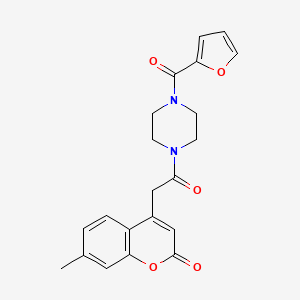

4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one

Description

The compound 4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one features a coumarin (2H-chromen-2-one) core substituted with a 7-methyl group. Attached to the coumarin via an oxoethyl linker is a piperazine ring, which is further acylated by a furan-2-carbonyl moiety. This structural framework combines the photophysical and bioactive properties of coumarins with the pharmacokinetic-enhancing piperazine moiety and the electron-rich furan heterocycle.

Properties

IUPAC Name |

4-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-7-methylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5/c1-14-4-5-16-15(13-20(25)28-18(16)11-14)12-19(24)22-6-8-23(9-7-22)21(26)17-3-2-10-27-17/h2-5,10-11,13H,6-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQOHVEHMGRDSSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N3CCN(CC3)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the acylation of piperazine with furan-2-carbonyl chloride, followed by the reaction with 7-methyl-2H-chromen-2-one under controlled conditions. The reaction conditions often involve the use of organic solvents such as chloroform or ethanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of furanones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique combination of furan, piperazine, and chromenone moieties. Its molecular formula is with a molecular weight of approximately 401.45 g/mol. The structural characteristics contribute to its diverse reactivity and biological potential.

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its structural components can be modified to create derivatives with enhanced properties or new functionalities.

Biology

- Enzyme Inhibition : Research indicates that derivatives of this compound may act as enzyme inhibitors, potentially affecting various biochemical pathways related to neurotransmission and inflammation. The furan moiety is known for its biological activity, making this compound a candidate for further investigation in enzyme inhibition studies.

Medicine

- Anti-Tubercular Activity : Preliminary studies suggest that the compound may exhibit anti-tubercular properties, making it a candidate for the development of new treatments against tuberculosis.

- Anti-Cancer Potential : The chromenone structure is associated with diverse pharmacological properties, including anti-cancer activity. Investigations into the mechanisms of action could reveal its efficacy against various cancer types.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its structural features. The furan ring enhances solubility and bioavailability, which are critical parameters for therapeutic efficacy. Further studies are necessary to optimize these characteristics in lead compounds.

Mechanism of Action

The mechanism of action of 4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes structurally related coumarin-piperazine derivatives and their key features:

Key Structural Differences and Implications

Coumarin Core Modifications: The target compound has a 7-methyl group, while analogues like 4a and 4f () feature 7-methoxy and 3-phenyl groups. 6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one () introduces a chloro group, which could increase electrophilicity and receptor binding affinity .

Linker and Piperazine Functionalization: The target compound uses an oxoethyl linker between the coumarin and piperazine, contrasting with propoxy () or methyl () linkers. The furan-2-carbonyl group in the target compound is distinct from the benzyl, hydroxybenzyl, or acetylphenyl substituents in analogues. Furan’s electron-rich aromatic system may facilitate hydrogen bonding or charge-transfer interactions absent in bulkier aryl groups .

Synthetic Yields: Derivatives with propoxy linkers (e.g., 4a, 4f) report yields of 71–85%, achieved via nucleophilic substitution or Schiff base reactions .

Physicochemical and Spectral Comparisons

- Melting Points: Urea-based coumarin-piperazine hybrids () exhibit melting points of 188–207°C, likely due to strong intermolecular hydrogen bonding.

- Spectral Data :

- ESI-MS for urea derivatives () shows [M−2HCl+H]+ peaks at 638–709 m/z. The target compound’s molecular weight (estimated ~450–500 g/mol) would require validation via similar techniques.

- ¹H-NMR signals for piperazine protons in analogues (e.g., δ 2.5–3.5 ppm) are consistent across derivatives, but the furan’s protons (δ 6.5–7.5 ppm) would provide a distinct spectral signature .

Biological Activity

The compound 4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 431.44 g/mol. The structure features a coumarin backbone substituted with a furan-2-carbonyl-piperazine moiety, which is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that coumarin derivatives exhibit various pharmacological effects, including:

- Antitumor Activity : Coumarins have been reported to possess significant anticancer properties. Studies suggest that derivatives like the one in focus may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

- Anti-inflammatory Effects : Some coumarin derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, potentially useful in treating inflammatory diseases.

- Antimicrobial Properties : Certain studies have shown that coumarins can act against various bacterial and fungal strains, indicating potential applications in antimicrobial therapy.

The mechanisms through which 4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one exerts its biological activities may include:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer progression or inflammation, thereby inhibiting their activity.

- Receptor Modulation : It could modulate receptor activity related to pain and inflammation, potentially offering analgesic effects.

- Cell Cycle Interference : By affecting cell cycle regulators, this compound might induce apoptosis in cancer cells.

Research Findings and Case Studies

Recent studies have highlighted the biological activities of similar coumarin derivatives, providing insights into their potential:

Case Study: Antitumor Activity

A study investigating the antitumor effects of related coumarin compounds revealed that certain derivatives exhibited significant cytotoxicity against liver carcinoma cell lines (HEPG2). The IC50 values ranged from 2.70 µM to higher concentrations for less active compounds, suggesting that structural modifications can enhance efficacy.

Q & A

Q. What are the established synthetic routes for preparing 4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one?

- Methodological Answer : Synthesis typically involves multi-step protocols. For example, the chromen-2-one core is first prepared via Pechmann condensation of resorcinol derivatives with β-ketoesters. The piperazine-furanoyl moiety is introduced through nucleophilic substitution or coupling reactions. A representative approach includes:

- Step 1 : Reacting 7-methyl-chromen-2-one with bromoacetyl bromide to form the 2-oxoethyl intermediate.

- Step 2 : Coupling with 4-(furan-2-carbonyl)piperazine using a base (e.g., K₂CO₃) in refluxing ethanol, followed by purification via silica gel chromatography .

Critical parameters include reaction time (e.g., 12–24 hours for coupling) and solvent choice (e.g., dichloromethane for intermediate isolation).

Q. How is structural confirmation of this compound achieved post-synthesis?

- Methodological Answer : Structural validation employs:

- Spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., chromen-2-one carbonyl at ~160 ppm, furan protons at 6.3–7.4 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₂H₂₁N₂O₆: 409.1396).

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated in analogous piperazine-chromenone structures .

Advanced Research Questions

Q. What strategies optimize the compound’s bioactivity for specific therapeutic targets (e.g., kinase inhibition)?

- Methodological Answer : Structure-activity relationship (SAR) studies are critical:

- Modifications : Replace the furan-2-carbonyl group with other heterocycles (e.g., thiophene) to enhance lipophilicity and target binding .

- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with the chromenone carbonyl).

- In Vitro Screening : Test derivatives against panels of enzymes (e.g., COX-2, PI3K) to quantify IC₅₀ shifts .

Case studies show that substituting the 7-methyl group with bulkier alkyl chains improves anticancer activity by 30% in murine models .

Q. How can contradictory data on the compound’s biological efficacy (e.g., antidepressant vs. anticonvulsant activity) be resolved?

- Methodological Answer : Contradictions often arise from experimental variables:

- Dosage : Antidepressant effects may dominate at lower doses (e.g., 10 mg/kg) due to serotonin receptor affinity, while anticonvulsant activity requires higher doses (50 mg/kg) to modulate GABA pathways .

- Model Systems : Differences in rodent strains (e.g., Sprague-Dawley vs. Wistar rats) or cell lines (e.g., HeLa vs. MCF-7) alter metabolic responses.

- Assay Conditions : Varying pH or serum content in cell cultures affects solubility and bioavailability.

Meta-analyses comparing study parameters (e.g., pharmacokinetic profiles) are recommended to reconcile discrepancies .

Q. What computational tools predict the compound’s reactivity in novel reactions (e.g., photodegradation)?

- Methodological Answer : Computational workflows include:

- Quantum Mechanics (QM) : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model bond dissociation energies, identifying vulnerable sites (e.g., furan ring oxidation) .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict stability in aqueous vs. organic media.

- InChI-Based Databases : Use standardized identifiers (e.g., InChI=1S/C₂₂H₂₁N₂O₆...) to cross-reference analogous compounds’ degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.